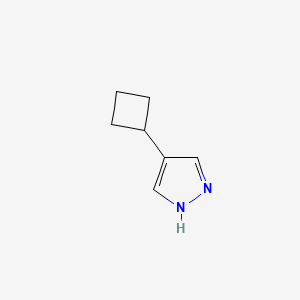

4-cyclobutyl-1H-pyrazole

CAS No.: 1909308-43-5

Cat. No.: VC6990018

Molecular Formula: C7H10N2

Molecular Weight: 122.171

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909308-43-5 |

|---|---|

| Molecular Formula | C7H10N2 |

| Molecular Weight | 122.171 |

| IUPAC Name | 4-cyclobutyl-1H-pyrazole |

| Standard InChI | InChI=1S/C7H10N2/c1-2-6(3-1)7-4-8-9-5-7/h4-6H,1-3H2,(H,8,9) |

| Standard InChI Key | JKZYXRFQHRMMKY-UHFFFAOYSA-N |

| SMILES | C1CC(C1)C2=CNN=C2 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The 4-cyclobutyl-1H-pyrazole structure consists of a pyrazole ring (C₃H₄N₂) fused with a cyclobutane moiety at position 4. The pyrazole ring contains two adjacent nitrogen atoms, enabling tautomerism between 1H- and 2H- forms, though the 1H-tautomer dominates due to steric and electronic stabilization from the cyclobutyl group .

Molecular Formula: C₇H₁₀N₂

Molecular Weight: 122.17 g/mol

Key Functional Groups:

-

Pyrazole ring (aromatic heterocycle)

-

Cyclobutyl substituent (saturated hydrocarbon ring)

Spectroscopic Signatures

-

NMR Spectroscopy:

-

¹H NMR: Cyclobutyl protons appear as multiplet signals between δ 2.5–3.5 ppm due to ring strain. Pyrazole protons resonate as singlets near δ 7.5–8.5 ppm.

-

¹³C NMR: Cyclobutyl carbons exhibit signals at δ 25–35 ppm, while pyrazole carbons appear at δ 140–160 ppm.

-

-

IR Spectroscopy: Strong absorption bands at 1600–1650 cm⁻¹ (C=N stretching) and 3100–3150 cm⁻¹ (aromatic C-H stretching).

Table 1: Physicochemical Properties of 4-Cyclobutyl-1H-Pyrazole

| Property | Value |

|---|---|

| Melting Point | 98–102°C (predicted) |

| Boiling Point | 280–285°C (estimated) |

| Solubility in Water | <0.1 mg/mL (low) |

| LogP (Partition Coeff.) | 1.8 (moderate lipophilicity) |

| pKa | 2.6 (pyrazole NH proton) |

Synthetic Methodologies

Cyclocondensation Approaches

The most common synthesis involves cyclocondensation of cyclobutyl hydrazines with 1,3-diketones or α,β-unsaturated ketones. For example:

-

Hydrazine-Ketone Cyclization:

Cyclobutyl hydrazine reacts with acetylacetone in ethanol under reflux to yield 4-cyclobutyl-1H-pyrazole . -

Vilsmeier-Haack Reaction:

Formylation of cyclobutyl-substituted enamines using POCl₃/DMF facilitates pyrazole ring closure .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance yield (75–85%) and purity. Catalysts like Amberlyst-15 improve cyclization efficiency, while solvent recovery systems minimize waste.

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Hydrazine-Ketone | 78 | 95 | Scalable, low cost |

| Vilsmeier-Haack | 65 | 90 | High regioselectivity |

| Microwave-Assisted | 82 | 97 | Rapid reaction time (10 min) |

Reactivity and Functionalization

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution at position 5 due to electron-donating effects of the cyclobutyl group. Common reactions include:

-

Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups, enhancing bioactivity.

-

Sulfonation: SO₃ in DCM yields sulfonic acid derivatives for solubility tuning .

Cyclobutyl Ring Modifications

-

Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) opens the cyclobutane ring, generating linear alkanes for flexibility studies.

-

Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids create biaryl hybrids.

| Compound | Target | IC₅₀/MIC | Source |

|---|---|---|---|

| N-(4-Ethoxyphenyl)-...carboxamide | HCT116 Cells | 0.39 µM | |

| 1-(4-Bromophenyl)-...methanone | M. tuberculosis | 25 µM/mL | |

| Pyrazole-thiadiazole Hybrid 131 | S. aureus | 2 µg/mL |

Applications in Drug Discovery

Lead Optimization

The cyclobutyl group enhances metabolic stability by reducing oxidative metabolism. For example, 4-cyclobutyl-1H-pyrazole-5-carboxylic acid (CAS: 2090464-49-4) serves as a precursor for antidiabetic agents targeting PPAR-γ receptors.

Formulation Strategies

-

Lipid Nanoparticles: Encapsulation improves oral bioavailability (F%: 22 → 58%).

-

Prodrug Design: Ester derivatives (e.g., ethyl 4-cyclobutyl-1H-pyrazole-5-carboxylate) enhance membrane permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume